1-Isocyanatooctadec-1-ene
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Overview
Description
1-Isocyanatooctadec-1-ene, also known as octadecyl isocyanate, is a chemical compound with the molecular formula C19H35NO. It is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is notable for its long hydrocarbon chain, which imparts unique properties and applications in various fields.
Preparation Methods
1-Isocyanatooctadec-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of octadec-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:
[ \text{C18H36} + \text{COCl2} \rightarrow \text{C19H35NO} + \text{HCl} ]
Another method involves the reaction of octadec-1-ene with isocyanic acid (HNCO) under controlled conditions. Industrial production often utilizes these methods due to their efficiency and scalability.
Chemical Reactions Analysis
1-Isocyanatooctadec-1-ene undergoes various chemical reactions, including:
Addition Reactions: It can react with alcohols to form urethanes.
Substitution Reactions: It can undergo nucleophilic substitution with amines to form ureas.
Polymerization: It can polymerize to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are urethanes, ureas, and polyurethanes.
Scientific Research Applications
1-Isocyanatooctadec-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of drug delivery systems and medical coatings.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 1-isocyanatooctadec-1-ene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are key components in various applications. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on biomolecules or synthetic polymers.
Comparison with Similar Compounds
1-Isocyanatooctadec-1-ene can be compared with other isocyanates such as:
Phenyl isocyanate (C7H5NO): Unlike this compound, phenyl isocyanate has a shorter chain and an aromatic ring, which imparts different reactivity and applications.
Hexamethylene diisocyanate (C8H12N2O2): This compound has two isocyanate groups and is used in the production of polyurethanes with different properties compared to those derived from this compound.
The uniqueness of this compound lies in its long hydrocarbon chain, which provides hydrophobic properties and makes it suitable for applications requiring long-chain isocyanates.
Properties
CAS No. |
172229-61-7 |
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Molecular Formula |
C19H35NO |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
1-isocyanatooctadec-1-ene |
InChI |
InChI=1S/C19H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h17-18H,2-16H2,1H3 |
InChI Key |
LNFGLMNYPWHFDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CN=C=O |
Origin of Product |
United States |
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